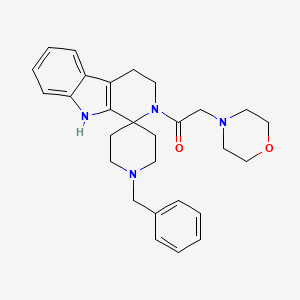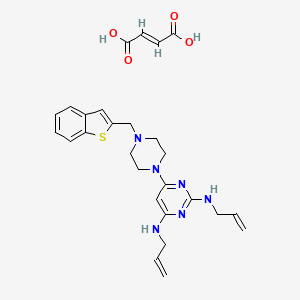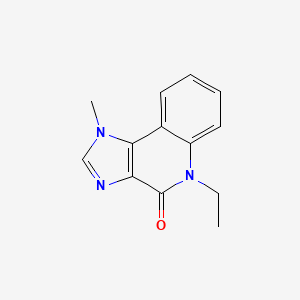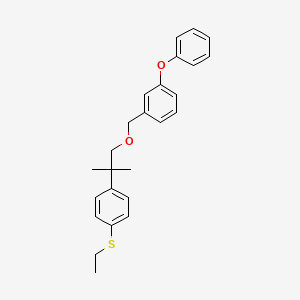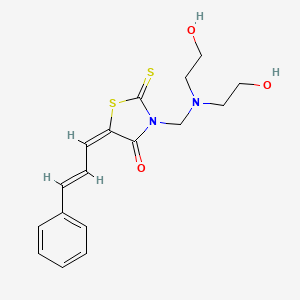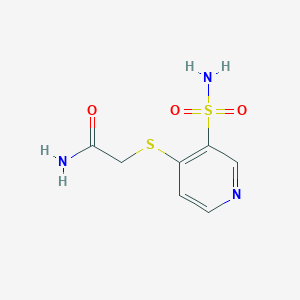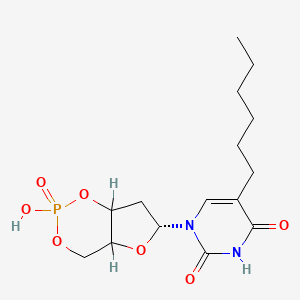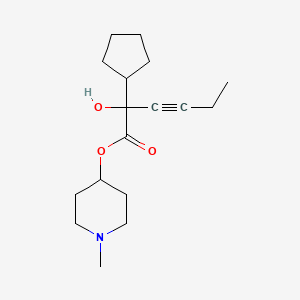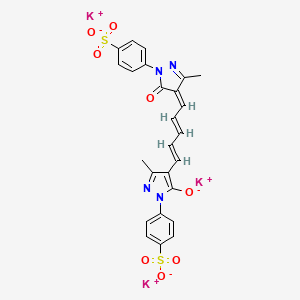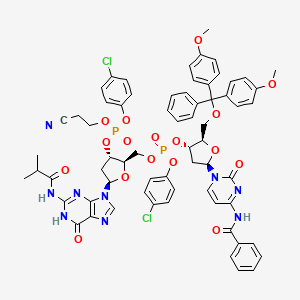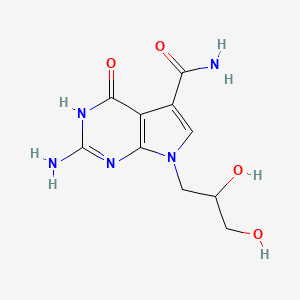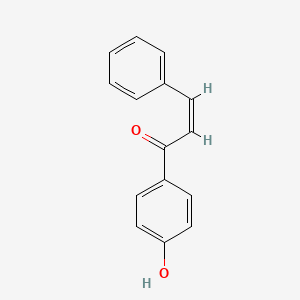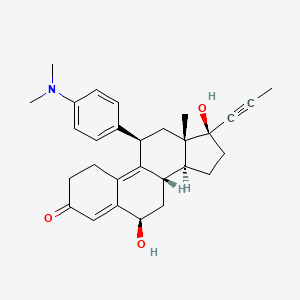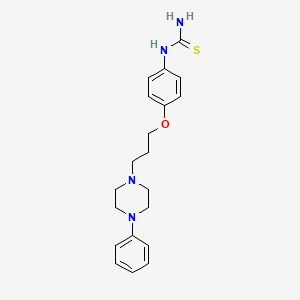
Thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a compound that belongs to the class of thioureas Thioureas are organosulfur compounds with the general formula SC(NH2)2 This particular compound is characterized by the presence of a phenyl group attached to a piperazine ring, which is further connected to a propoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves the reaction of 4-phenylpiperazine with 3-bromopropanoyl chloride to form an intermediate, which is then reacted with thiourea to yield the final product . The reaction is usually carried out in an aqueous basic medium to facilitate the coupling of the aromatic amines with the electrophiles .
Industrial Production Methods
Industrial production methods for thioureas often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key steps include the preparation of intermediates followed by their reaction with thiourea under controlled conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives from oxidation, amines from reduction, and various substituted thioureas from nucleophilic substitution .
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Utilized in the production of dyes, elastomers, and photographic films.
作用機序
The mechanism of action of thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with various molecular targets and pathways. It is known to compromise the plasma membrane integrity of cancer cells, leading to cell death . The compound’s lysosomotropic property allows it to accumulate in lysosomes, elevating intra-lysosomal pH and inhibiting autophagosome degradation, which enhances its cytotoxic effects .
類似化合物との比較
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-phenylthiourea: Similar structure but lacks the piperazine and propoxyphenyl groups.
4-phenylpiperazine derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
Thiourea, (4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its hybrid structure combining a piperazine ring with a propoxyphenyl group, which enhances its biological activity and specificity towards cancer cells .
特性
CAS番号 |
119321-69-6 |
|---|---|
分子式 |
C20H26N4OS |
分子量 |
370.5 g/mol |
IUPAC名 |
[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]thiourea |
InChI |
InChI=1S/C20H26N4OS/c21-20(26)22-17-7-9-19(10-8-17)25-16-4-11-23-12-14-24(15-13-23)18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2,(H3,21,22,26) |
InChIキー |
NONZODOZIHNIQD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)NC(=S)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


